molecular formula C15H12N4O4 B022910 4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2'-bipyrimidine CAS No. 329923-15-1

4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2'-bipyrimidine

Cat. No. B022910
M. Wt: 312.28 g/mol
InChI Key: SISDHOQLAPLOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar bipyrimidine compounds often involves cyclization and halogenation reactions. For example, a study describes the synthesis of 4,6-Dichloro-5-(2-methoxy-phenoxy)-2,2′-bipyrimidine through bromination, etherification, cyclization of diethyl-2-(2-methoxyphenoxy)malonate, and subsequent halogenation. The structure of the synthesized compound was confirmed using 1H NMR, IR, and MS techniques, showcasing the methodological approaches for creating bipyrimidine derivatives (Lin Chen, 2011).

Molecular Structure Analysis

Analyzing the molecular structure of bipyrimidine compounds involves techniques such as NMR, IR spectroscopy, and X-ray crystallography. For example, the study on hydrogen bonding in pyrimidine derivatives highlights the importance of intermolecular interactions and the arrangement of molecules in crystalline structures, providing insights into the molecular structure analysis of similar compounds (C. Glidewell, et al., 2003).

Chemical Reactions and Properties

Bipyrimidine compounds undergo various chemical reactions, including rearrangements and substitutions, which significantly influence their chemical properties. For instance, the thermal rearrangement of 5-(p-substituted phenyl)-2(and 4)-methoxypyrimidines into N-methyl-2(or 4)-oxopyrimidines demonstrates the reactivity of bipyrimidine structures under specific conditions (D. J. Brown & T. C. Lee, 1970).

Physical Properties Analysis

The physical properties of bipyrimidine compounds, such as melting points, solubility, and crystal structure, can be deduced from their molecular structure and intermolecular interactions. Studies like the one on 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde reveal the formation of three-dimensional hydrogen-bonded frameworks, indicating the solid-state structure and potentially inferring physical properties (J. N. Low, et al., 2007).

Chemical Properties Analysis

The chemical properties of 4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2'-bipyrimidine and related compounds, such as reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are critical for understanding their behavior in chemical synthesis and applications. For instance, the study on the polarographic oxidation of 4,5-dihydroxypyrimidines provides insight into the electrochemical properties and reactivity of pyrimidine derivatives (K. Chiang, 1958).

Scientific Research Applications

  • Organic Synthesis and Catalysis : 4,6-Dichloro-5-(2-methoxy-phenoxy)-2,2′-bipyrimidine is recognized as a novel synthetic intermediate with potential applications in organic synthesis and catalysis (Chen, 2011).

  • Protein Assay and Biosensor Applications : A novel 2,2'-bipyrimidine fluorescent dye demonstrates good interaction with bovine serum albumin, making it a promising candidate for protein assay and biosensor applications (Padalkar, Patil, & Sekar, 2011).

  • Pharmaceutical Industry : 4,6-dihydroxy-2-methylpyrimidine is a key precursor in the pharmaceutical and explosive industries. An economic process for its production was developed, emphasizing its importance in these sectors (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

  • New Total Synthesis Method : A new total synthesis method for preparing 2,2′-bipyrimidine derivatives, such as 5-ethyl-4,6-dihydroxy-2,2′-bipyrimidine, was developed, demonstrating their unique properties (Feit & Teuerslein, 1973).

  • Acetylpyrimidines in Organic Synthesis : Acetylpyrimidines are used to synthesize 4,6-dihydroxy-5-acetylpyrimidine and its derivatives, highlighting their potential applications in organic synthesis (Mikhaleva, Repkova, & Mamaev, 1985).

  • Photochemical Transformations : UV excitation of 4,6-dihydroxypyrimidine and its derivatives in low-temperature matrices leads to interesting photochemical transformations, which could have implications in various research fields (Rostkowska, Luchowska, Lapinski, & Nowak, 2020).

  • Analgesic and Anti-Inflammatory Agents : Compounds derived from bipyrimidine structures, such as 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, have been evaluated as potent analgesic and anti-inflammatory agents, showing potential for pharmaceutical applications (Chhabria, Bhatt, Raval, & Oza, 2007).

  • Magnetic Resonance Spectroscopy : Studies on the magnetic resonance spectra and structure of 4,6-dihydroxypyrimidine and its derivatives provide insights into their chemical properties, which can be essential in various research applications (Kheifets, Khromov-Borisov, Koltsov, & Volkenstein, 1967).

  • Solid-Phase Synthesis : An efficient solid-phase synthesis method for triaminopyrimidines and diaminopyrimidines has been developed, yielding high purity products suitable for various applications (Wéber, Demeter, & Greiner, 2006).

properties

IUPAC Name

4-hydroxy-5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4/c1-22-9-5-2-3-6-10(9)23-11-14(20)18-13(19-15(11)21)12-16-7-4-8-17-12/h2-8H,1H3,(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISDHOQLAPLOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(N=C(NC2=O)C3=NC=CC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621057
Record name 6-Hydroxy-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2'-bipyrimidine

CAS RN

329923-15-1
Record name 6-Hydroxy-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2'-bipyrimidine
Reactant of Route 2
4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2'-bipyrimidine
Reactant of Route 3
4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2'-bipyrimidine
Reactant of Route 4
Reactant of Route 4
4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2'-bipyrimidine
Reactant of Route 5
4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2'-bipyrimidine
Reactant of Route 6
Reactant of Route 6
4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2'-bipyrimidine

Citations

For This Compound
1
Citations
S Lepri, L Goracci, A Valeri, G Cruciani - European Journal of Medicinal …, 2016 - Elsevier
Bosentan, the first-in-class drug used in treatment of pulmonary arterial hypertension, is principally metabolized by the cytochromes P450, and it is responsible for cytochromes …
Number of citations: 15 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.